Prohexadione

Description

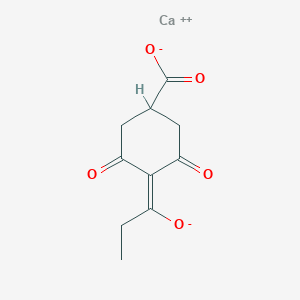

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dioxo-4-propanoylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13/h5,9H,2-4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCOQPHDYUOJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1C(=O)CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043966 | |

| Record name | Prohexadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88805-35-0 | |

| Record name | Prohexadione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88805-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prohexadione [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088805350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prohexadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 3,5-dioxo-4-(1-oxopropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROHEXADIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PC163MD7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prohexadione-Calcium: An In-depth Technical Guide on its Mechanism of Action in Fruit Trees

Introduction

Prohexadione-calcium (P-Ca) is a versatile plant bioregulator widely utilized in the management of fruit trees. Its primary application is the control of excessive vegetative growth, which has significant implications for orchard management, including reduced pruning costs, improved light penetration within the canopy, and enhanced pesticide spray coverage[1][2][3]. Beyond its effects on tree vigor, P-Ca has demonstrated a range of secondary effects, including increased fruit set, induced resistance to certain diseases and pests, and alterations in fruit quality parameters[1][4]. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the physiological effects of this compound-calcium in fruit trees, supported by quantitative data and detailed experimental protocols.

Primary Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The most prominent effect of this compound-calcium is the reduction of vegetative shoot growth, which is achieved through the inhibition of gibberellin (GA) biosynthesis. Gibberellins are a class of plant hormones that play a crucial role in cell elongation and division, thereby promoting shoot extension.

This compound-calcium acts as a structural mimic of 2-oxoglutaric acid, a co-substrate for several 2-oxoglutarate-dependent dioxygenases (2-ODDs) involved in the late stages of GA biosynthesis. Specifically, P-Ca blocks the activity of GA₂₀ 3β-hydroxylase, the enzyme responsible for the conversion of the inactive GA₂₀ to the biologically active GA₁. This inhibition leads to an accumulation of the inactive precursor GA₂₀ and a deficiency in the growth-promoting GA₁, resulting in reduced cell elongation and consequently, shorter internodes and reduced shoot growth. This mode of action differs from other growth retardants that inhibit earlier steps in the GA biosynthesis pathway.

The inhibitory effect of P-Ca on shoot growth is temporary, with a half-life of a few weeks in higher plants, allowing for a controlled and timely management of vegetative vigor without negatively impacting subsequent growth cycles.

Secondary Mechanisms of Action and Physiological Effects

This compound-calcium's structural similarity to 2-oxoglutaric acid allows it to interfere with other 2-ODD enzymes, leading to a range of secondary effects.

1. Alteration of Flavonoid Metabolism and Disease Resistance:

P-Ca can inhibit flavanone 3-hydroxylase, another 2-ODD enzyme involved in flavonoid biosynthesis. This inhibition leads to a shift in the flavonoid profile of treated plants, often resulting in the accumulation of 3-deoxyflavonoids, such as luteoforol, which possess phytoalexin-like properties. This alteration in flavonoid metabolism is believed to contribute to the observed increase in resistance to certain diseases, most notably fire blight caused by the bacterium Erwinia amylovora. The induced resistance is also attributed to a thickening of cell walls in the cortical parenchyma, which creates a physical barrier against pathogen invasion. While initially thought to be the primary mechanism, the role of altered flavonoid biosynthesis in fire blight resistance has been debated.

2. Reduction of Ethylene Biosynthesis and Increased Fruit Set:

This compound-calcium also exhibits structural similarities to ascorbic acid, a co-substrate for ACC oxidase, a key enzyme in the ethylene biosynthesis pathway. By interfering with ACC oxidase, P-Ca can reduce ethylene production. Lowered ethylene levels, particularly during the critical period of fruitlet development, can reduce fruitlet abortion and lead to an increase in fruit set. This effect, however, can be a double-edged sword, as increased fruit set may necessitate more aggressive fruit thinning to achieve desired fruit size.

Quantitative Data on the Effects of this compound-Calcium

The application of this compound-calcium leads to measurable changes in various physiological and agronomic parameters. The following tables summarize quantitative data from several studies on apple trees.

Table 1: Effect of this compound-Calcium on Vegetative Growth in Apple Trees

| Cultivar | P-Ca Concentration (mg·L⁻¹) | Application Timing | Shoot Growth Reduction (%) | Reference |

| 'Golden Delicious' | Not specified | Season-long program | 44 | |

| 'Sinap Orlovskii' | 1.25 + 1.25 g·ha⁻¹ (double application) | Not specified | 49-50 (vs. control) | |

| 'Fuji' | 500 or 750 (single application) | Post-bloom | ~30 | |

| 'Gala' | 42.5 and 125 | Two applications per season | Rate-dependent decrease | |

| 'McIntosh' | 125 | When shoots were ~8 cm | Not specified, but significant |

Table 2: Effect of this compound-Calcium on Yield and Fruit Parameters in Apple Trees

| Cultivar | P-Ca Concentration (mg·L⁻¹) | Effect on Fruit Set | Effect on Fruit Weight | Reference |

| 'Golden Delicious' | Not specified | Increased | Reduced by 19% | |

| 'Gala' | 42.5 and 125 | Increased | Not specified | |

| 'McIntosh' | 125 or 250 | Increased | Decreased | |

| 'Sinap Orlovskii' | 1.25 + 1.25 g·ha⁻¹ | Significant yield increase | Improved commercial value | |

| 'Delicious' | >125 | Increased | Reduced |

Experimental Protocols

The following provides an overview of typical methodologies employed in studies investigating the effects of this compound-calcium.

Plant Material and Treatment Application:

-

Orchard Setup: Experiments are typically conducted in commercial or experimental orchards with established fruit trees of a specific cultivar and rootstock combination.

-

Treatment Design: A randomized complete block design is often used, with multiple replicate trees per treatment to ensure statistical validity.

-

P-Ca Application: this compound-calcium is generally applied as a foliar spray to the point of runoff using a handgun sprayer or an airblast sprayer. Applications often include a non-ionic surfactant to improve coverage and uptake. The concentration of P-Ca and the timing of application (e.g., petal fall, specific shoot length) are critical variables.

Measurement of Vegetative Growth:

-

Shoot Length: Terminal shoot growth is measured periodically throughout the growing season and at the end of the season. A subset of representative shoots per tree is typically tagged and measured.

-

Internode Length: The length between consecutive nodes on a shoot is measured to assess the effect on cell elongation.

-

Pruning Weight: Dormant pruning weights are recorded to quantify the overall reduction in vegetative biomass.

Assessment of Reproductive Parameters:

-

Fruit Set: The number of flower clusters is counted at full bloom, and the number of fruitlets is counted at various stages (e.g., after "June drop," before and after hand thinning) to determine the percentage of fruit set.

-

Yield and Fruit Quality: At harvest, total yield per tree is recorded. A subsample of fruit is collected to assess quality parameters such as fruit weight, size, firmness, soluble solids content, and color.

Biochemical Analyses:

-

Hormone Quantification: Plant tissues (e.g., shoot apices, leaves) are collected, frozen in liquid nitrogen, and stored at -80°C. Hormones like gibberellins, auxins, and abscisic acid are extracted and quantified using methods such as indirect enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography-mass spectrometry (HPLC-MS).

-

Gene Expression Analysis: Total RNA is extracted from plant tissues. The expression levels of genes involved in GA biosynthesis (e.g., MdGA20ox, MdGA3ox) are analyzed using quantitative real-time PCR (qRT-PCR).

Conclusion

This compound-calcium is a multifaceted plant bioregulator with a well-defined primary mechanism of action centered on the inhibition of gibberellin biosynthesis. This leads to a predictable and manageable reduction in vegetative growth in fruit trees. Furthermore, its interference with other 2-oxoglutarate-dependent dioxygenases results in significant secondary effects, including altered flavonoid metabolism and reduced ethylene production, which contribute to enhanced disease resistance and increased fruit set. A thorough understanding of these mechanisms, supported by quantitative data from rigorous experimental protocols, is essential for the effective and strategic use of this compound-calcium in modern orchard management systems. Further research into the intricate interactions between P-Ca and various physiological pathways will continue to refine its application for optimizing fruit tree productivity and health.

References

- 1. This compound Calcium to Manage Tree Vigor | NC State Extension [apples.ces.ncsu.edu]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. This compound-CA: MODES OF ACTION OF A MULTIFUNCTIONAL PLANT BIOREGULATOR FOR FRUIT TREES | International Society for Horticultural Science [ishs.org]

Prohexadione's Impact on Flavonoid and Phenolic Metabolism: A Technical Guide

Abstract: Prohexadione-calcium (Pro-Ca) is a plant bioregulator widely utilized for controlling vegetative growth by inhibiting gibberellin biosynthesis. However, its influence extends significantly into secondary metabolism, particularly the flavonoid and phenolic pathways. This technical guide provides an in-depth analysis of Pro-Ca's mechanism of action as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases (2-ODDs), its consequential effects on the flavonoid biosynthesis pathway, and the resulting quantitative changes in phenolic compound profiles in various plants. Detailed experimental protocols for studying these effects and visualizations of the key metabolic and experimental processes are provided for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound-Ca functions as a structural mimic of 2-oxoglutarate, a crucial co-substrate for a large family of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs).[1][2][3] By competitively inhibiting these enzymes, Pro-Ca effectively blocks several metabolic pathways. While its most prominent commercial application is the inhibition of gibberellin biosynthesis, which reduces shoot elongation, this same mechanism is responsible for significant alterations in the flavonoid and phenolic metabolism of plants.[1][4]

Several key enzymes within the flavonoid biosynthesis pathway are 2-ODDs, including Flavanone 3-hydroxylase (F3H), Flavonol synthase (FLS), and Anthocyanidin synthase (ANS). The primary target for Pro-Ca's metabolic redirection appears to be F3H, which catalyzes the conversion of flavanones (like naringenin and eriodictyol) into dihydroflavonols. Inhibition of F3H creates a metabolic bottleneck, leading to the accumulation of its flavanone substrates and shunting them into alternative biosynthetic routes.

Impact on the Flavonoid Biosynthesis Pathway

The flavonoid pathway is a major branch of the phenylpropanoid pathway, responsible for synthesizing a wide array of compounds crucial for plant development, pigmentation, and defense. Pro-Ca's inhibition of F3H fundamentally alters the flow of intermediates through this pathway.

Instead of being converted to dihydroflavonols (the precursors to flavonols and anthocyanins), the accumulating flavanones are redirected. This leads to the synthesis of uncommon 3-deoxyflavonoids, such as luteoforol. This redirection is significant because these 3-deoxyflavonoids often exhibit phytoalexin-like properties, contributing to enhanced resistance against pathogens like fire blight (Erwinia amylovora). Consequently, while the production of common downstream flavonoids like flavonols (e.g., quercetin) and anthocyanins is often reduced, the plant's defense-related chemical arsenal is simultaneously bolstered.

Quantitative Effects of this compound on Phenolic Profiles

The application of Pro-Ca results in measurable changes in the concentrations of various phenolic compounds. These effects are dependent on the plant species, tissue type, developmental stage, and applied concentration of Pro-Ca. The following tables summarize quantitative findings from various studies.

Table 1: Effect of this compound-Ca on Flavonoid and Phenolic Content in Various Plant Tissues

| Plant Species | Tissue | Pro-Ca Treatment | Compound Class | Observed Effect | Reference |

| Herbaceous Peony (Paeonia lactiflora) | Flower Petals | 300 ppm solution | Total Anthocyanins | Significant decrease | |

| Total Anthoxanthins | Significant decrease | ||||

| Total Flavonoids | Decreased by ~64% (average) | ||||

| Apple (Malus domestica) | Leaves | Standard application | Total Phenolics | Increased by ~23% | |

| Flavan-3-ols (Catechin, Epicatechin) | Significant decrease | ||||

| Flavonols (Rutin, Quercitrin) | Significant decrease | ||||

| Dihydrochalcones (Phloridzin) | Significant decrease | ||||

| Hydroxycinnamic Acids | Significant increase | ||||

| Fruits | Standard application | Total Phenolics | Significant decrease | ||

| Walnut (Juglans regia) | Fruit Husks | 0.125 - 0.250 mg/L | Total Phenolics | Up to 14-fold increase | |

| Hydroxycinnamic Acids | Increased content | ||||

| Flavanols | Increased content | ||||

| Flavonols | Decreased content | ||||

| Grapevine (Vitis vinifera) | Berries ('Chardonnay') | 600 mg/L | Soluble Sugar | Increased by 11.28% | |

| Citric Acid | Increased by 97.80% | ||||

| Malic Acid | Increased by 68.86% | ||||

| Skins ('Xinomavro') | 250 mg/L | Total Phenolics | Increased concentration | ||

| Anthocyanins | Increased concentration |

Table 2: Effect of this compound-Ca on Flavonoid Biosynthesis Gene Expression in Herbaceous Peony

| Gene | Function in Pathway | Observed Effect on Expression | Reference |

| F3H | Flavanone 3-hydroxylase | Overall decline | |

| DFR | Dihydroflavonol 4-reductase | Overall decline | |

| ANS | Anthocyanidin synthase | Overall decline | |

| CHS | Chalcone synthase | Overall decline | |

| CHI | Chalcone isomerase | Overall decline |

Experimental Methodologies

Studying the effects of Pro-Ca on plant metabolism involves a sequence of controlled application, sample collection, and sophisticated analytical techniques.

This compound-Ca Application

-

Preparation: Pro-Ca is typically formulated as a water-soluble granule. Solutions are prepared in distilled water to achieve desired concentrations, often ranging from 50 mg/L to 800 mg/L, depending on the crop and target effect.

-

Application: The solution is applied as a foliar spray until runoff to ensure thorough coverage. Treatments are often initiated at specific phenological stages (e.g., post-bloom, veraison) and may be repeated at intervals. Control plants are sprayed with water only.

Sample Preparation and Extraction

-

Collection: Plant tissues (leaves, fruits, flowers) are harvested at predetermined time points post-treatment. Samples are immediately flash-frozen in liquid nitrogen to halt metabolic activity and stored at -80°C.

-

Processing: Frozen samples are ground to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic mill.

-

Extraction of Phenolics: A known mass of powdered tissue (e.g., 0.5 g) is extracted with a solvent, commonly 80% methanol acidified with a small amount of HCl (e.g., 1%). The mixture is vortexed and often sonicated to improve extraction efficiency. The process is repeated, and the supernatants are pooled, filtered, and stored at -20°C prior to analysis.

Analytical Quantification

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating, identifying, and quantifying individual phenolic compounds.

-

System: An HPLC system equipped with a UV-Vis Diode Array Detector (DAD) and often coupled to a Mass Spectrometer (MS).

-

Column: A C18 reverse-phase column is standard for separating flavonoids.

-

Mobile Phase: A gradient elution is typically used, involving two solvents such as (A) acidified water (e.g., with formic or acetic acid) and (B) an organic solvent like methanol or acetonitrile.

-

Quantification: Compounds are identified by comparing their retention times and UV-Vis/MS spectra with those of authentic standards. Quantification is achieved by creating calibration curves from known concentrations of these standards.

-

-

Spectrophotometric Assays: These methods are used to determine total amounts of compound classes.

-

Total Phenolic Content (TPC): The Folin-Ciocalteu method is widely used. The extract is mixed with Folin-Ciocalteu reagent, and after incubation, the absorbance is read at ~750 nm. Gallic acid is typically used as the standard.

-

Total Flavonoid Content (TFC): The aluminum chloride colorimetric assay is common. The extract is mixed with aluminum chloride, and the absorbance of the resulting complex is measured at ~510 nm. Quercetin is often used as the standard.

-

Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from powdered tissue using a commercial kit (e.g., Trizol reagent) according to the manufacturer's instructions.

-

Quantitative Real-Time PCR (qRT-PCR): The relative expression levels of key genes in the flavonoid pathway (e.g., CHS, CHI, F3H, DFR, ANS) are quantified. cDNA is synthesized from the extracted RNA, and qRT-PCR is performed using gene-specific primers. The expression levels are typically normalized against a stable housekeeping gene (e.g., Actin).

Conclusion

This compound-Ca is more than a simple plant growth retardant; it is a powerful tool for modulating plant secondary metabolism. By competitively inhibiting 2-oxoglutarate-dependent dioxygenases, particularly Flavanone 3-hydroxylase, it forces a significant rerouting of the flavonoid biosynthesis pathway. This leads to a decrease in common flavonoids like flavonols and anthocyanins but induces the production of 3-deoxyflavonoids, which can enhance pathogen resistance. The quantitative and qualitative changes in the phenolic profile are species- and tissue-dependent, offering a wide field for further research. For professionals in drug development and plant science, understanding this mechanism provides a basis for exploring Pro-Ca as an elicitor of bioactive compounds and a tool for enhancing crop resilience.

References

- 1. researchgate.net [researchgate.net]

- 2. Alterations of flavonoid biosynthesis in young grapevine (Vitis vinifera L.) leaves, flowers, and berries induced by the dioxygenase inhibitor this compound-Ca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional diversity of 2-oxoglutarate/Fe(II)-dependent dioxygenases in plant metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-CA: MODES OF ACTION OF A MULTIFUNCTIONAL PLANT BIOREGULATOR FOR FRUIT TREES | International Society for Horticultural Science [ishs.org]

The Ephemeral Nature of Prohexadione-Calcium in Planta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prohexadione-calcium (Pro-Ca) is a widely utilized plant growth regulator esteemed for its ability to control vegetative vigor in a variety of agricultural and horticultural crops. Its primary mode of action lies in the inhibition of gibberellin biosynthesis, leading to reduced internode elongation.[1][2][3][4] A key attribute contributing to its favorable toxicological and ecotoxicological profile is its transient persistence in plants.[1] This technical guide delves into the mechanisms underpinning the short-lived nature of this compound-Ca within plant systems, providing an in-depth analysis of its metabolic fate, the signaling pathways it influences, and the methodologies employed for its quantification.

Data Presentation: Half-life and Residue Levels

The persistence of this compound-Ca in plants is a critical factor in its application and environmental impact. The compound is known for its relatively short half-life, which can vary depending on the plant species and environmental conditions.

| Plant Species | Half-life (approximate) | Residue Levels | Notes |

| Various Plants | A few weeks | Degrades relatively quickly in higher plants. | |

| Apple | 2 days (average), 4.2 days (longest) | Residues may occur in animal commodities if fed treated plants. | Study using first-order analysis. |

| Rice | Below Limit of Quantification (LOQ) at maturity | Final concentrations in brown rice, rice hull, and rice straw were below 0.05 mg/kg. | Field tests conducted at 12 sites in China, with samples taken 62-112 days after application. |

| Citrus | Below Limit of Quantification (LOQ) at maturation | Final concentrations in whole citrus fruit and citrus pulp were below 0.01 mg/kg. | Field tests conducted at 12 sites in China, with samples taken 134-191 days after application. |

| General | 15-20 days (efficacy duration) | Efficacy can last for this period after spraying. | |

| Strawberry | 3-4 weeks | Inhibition of vegetative growth decreases after this period as Pro-Ca levels decline. |

Metabolic Pathways of this compound-Calcium

Upon application, this compound-calcium is rapidly absorbed by plant tissues, primarily through the leaves. Inside the plant, it is the free acid form, this compound, that is biologically active. The degradation of this compound is a multi-step process involving enzymatic and potentially photolytic reactions.

The primary metabolic pathway involves the cleavage of the propionyl side chain, leading to the formation of 3,5-dioxocyclohexanoic acid (KI-5376). Further degradation can occur, breaking down the ring structure. In animal metabolism, which can provide insights into potential plant pathways, other reactions such as conjugation with glucuronic acid and decarbamylation have been observed.

Influence on Plant Signaling Pathways

This compound-Ca's primary mode of action is the competitive inhibition of 2-oxoglutarate-dependent dioxygenases, which are crucial for the later stages of gibberellin (GA) biosynthesis. Specifically, it blocks the 3β-hydroxylation of GA20 to the biologically active GA1. This disruption in the GA signaling pathway leads to the observed reduction in plant height.

Beyond gibberellins, Pro-Ca also influences other signaling pathways:

-

Flavonoid Biosynthesis: By inhibiting flavanone 3-hydroxylase, another 2-oxoglutarate-dependent dioxygenase, Pro-Ca alters the flavonoid profile in plants. This can lead to the accumulation of 3-deoxyflavonoids like luteoforol, which have phytoalexin-like properties and can enhance pathogen resistance.

-

Ethylene Biosynthesis: Pro-Ca exhibits structural similarities to ascorbic acid, a co-substrate for aminocyclopropanecarboxylic acid oxidase (ACC oxidase), a key enzyme in ethylene production. This can lead to a reduction in ethylene formation.

-

Stress Response Pathways: Studies have shown that Pro-Ca application can enhance plant tolerance to abiotic stresses like salinity. This is achieved by modulating antioxidant enzyme activities (e.g., superoxide dismutase, peroxidase, catalase) and influencing photosynthesis-related gene expression.

Experimental Protocols for this compound-Ca Quantification

Accurate quantification of this compound-Ca and its metabolites in plant tissues is crucial for residue analysis and metabolic studies. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the most common analytical techniques.

Sample Preparation and Extraction

-

Homogenization: Weigh a representative sample of plant material (e.g., 20 g) and homogenize.

-

Extraction:

-

Method 1 (Acidified Acetonitrile): Extract the homogenized sample with acidified acetonitrile.

-

Method 2 (Aqueous Buffer): Extract the sample twice with 50 mL of 0.1N ammonium bicarbonate solution by shaking at 200-300 RPM for 30 minutes at 50°C.

-

-

Centrifugation: Centrifuge the mixture to separate the solid plant material from the liquid extract.

-

Acidification: Acidify the supernatant to approximately pH 2 with sulfuric acid.

Purification by Solid-Phase Extraction (SPE)

-

Initial Cleanup (Optional): Pass the acidified supernatant through a conditioned SAX (Strong Anion Exchange) SPE cartridge.

-

Analyte Trapping: Load the extract onto a conditioned ENV+ SPE column.

-

Washing: Wash the column with an appropriate solvent to remove interfering compounds.

-

Elution: Elute this compound and its metabolites using a suitable solvent mixture, such as acetonitrile:methanol:formic acid (95:5:1, v/v/v).

Analytical Determination

-

HPLC-UV: The purified extract can be analyzed by HPLC with UV detection. This compound is typically detected at around 274 nm, while its despropionyl metabolite (KI-5376) is detected at approximately 260 nm.

-

GC-MS: For GC-MS analysis, a derivatization step (e.g., methylation) is often required to increase the volatility of the analytes.

-

LC-MS/MS: This is a highly sensitive and specific method for the simultaneous quantification of this compound-Ca and other compounds. Positive ionization mode is often used to monitor specific ion transitions.

Conclusion

The short-lived nature of this compound-Calcium in plants is a result of its efficient metabolic degradation. Its primary mode of action through the inhibition of gibberellin biosynthesis is well-established, and its influence on other signaling pathways, such as those for flavonoids and ethylene, contributes to its multifaceted effects on plant growth and defense. The availability of robust analytical methods allows for the precise monitoring of its residues, ensuring its safe and effective use in agriculture. This technical guide provides a comprehensive overview for researchers and professionals working with this important plant bioregulator.

References

Prohexadione's Impact on Plant Hormone Signal Transduction Under Stress: A Technical Guide

Abstract

Prohexadione, primarily utilized as this compound-Calcium (Pro-Ca), is a plant growth regulator renowned for its ability to control vegetative growth.[1][2] Its utility, however, extends significantly beyond growth retardation, offering multifaceted benefits in enhancing plant resilience against both biotic and abiotic stresses.[3][4] Pro-Ca functions as a structural mimic of 2-oxoglutaric acid, a co-substrate for a class of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs).[1] By competitively inhibiting these enzymes, Pro-Ca modulates several key metabolic pathways, most notably the biosynthesis of gibberellins, flavonoids, and ethylene. This guide provides an in-depth technical overview of Pro-Ca's mechanism of action and its subsequent impact on plant hormone signal transduction, particularly in the context of environmental stress. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved.

Core Mechanism of Action

This compound's biological activity is rooted in its ability to inhibit 2-oxoglutarate-dependent dioxygenases. These enzymes are crucial for various oxidative reactions in plant metabolism. Pro-Ca's structural similarity to 2-oxoglutarate allows it to block the active sites of these enzymes, leading to a cascade of downstream effects.

Inhibition of Gibberellin (GA) Biosynthesis

The most well-documented effect of Pro-Ca is the inhibition of gibberellin (GA) biosynthesis. GAs are plant hormones that regulate a wide array of developmental processes, including stem elongation. Pro-Ca specifically blocks the late stages of GA formation, such as the 3β-hydroxylation of GA20 to the highly active GA1, a step catalyzed by a 2-ODD enzyme. This inhibition results in reduced levels of growth-active GAs, leading to the characteristic reduction in longitudinal shoot growth observed in treated plants.

Modulation of Flavonoid Biosynthesis

Several key enzymes in the flavonoid biosynthesis pathway are also 2-ODDs, including flavanone 3-hydroxylase (F3H) and anthocyanidin synthase (ANS). Pro-Ca treatment can inhibit these enzymes, leading to significant alterations in the flavonoid profile of the plant. This often results in the accumulation of unusual 3-deoxyflavonoids, such as luteoforol, which possess phytoalexin-like properties and can enhance resistance to pathogens. Conversely, the inhibition can also lead to a decrease in certain flavonoids, like anthocyanins, affecting pigmentation.

Influence on Ethylene Production

Pro-Ca can also lead to reduced ethylene formation. This is attributed to its structural similarities with ascorbic acid, the co-substrate for 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, another dioxygenase that catalyzes the final step in ethylene biosynthesis. Lowered ethylene levels can have various physiological effects, including increased fruit set.

This compound's Role in Abiotic Stress Amelioration

Recent studies have highlighted Pro-Ca's effectiveness in mitigating the adverse effects of abiotic stresses, particularly salinity and drought. The protective mechanism involves a complex interplay of hormonal signaling, which in turn regulates physiological and biochemical responses.

Salt Stress Response

In rice seedlings subjected to NaCl stress, foliar application of Pro-Ca has been shown to significantly improve growth and physiological status. Pro-Ca treatment enhances root and shoot morphology, improves biomass, and increases chlorophyll content, which helps maintain photosynthetic capacity under saline conditions.

Table 1: Effect of Pro-Ca on Rice Seedling Growth under NaCl Stress

| Parameter | Stress Condition | Pro-Ca Effect | % Change vs. Stress Alone | Reference |

|---|---|---|---|---|

| Leaf Area | 50 mM NaCl | Increase | +25.45% to +28.99% | |

| Shoot Dry Weight | 50 mmol·L−1 NaCl | Increase | Significant increase | |

| Stem Base Width | 50 mmol·L−1 NaCl | Increase | Significant increase | |

| Plant Height | 50 mmol·L−1 NaCl | Decrease | Significant decrease | |

| Na+ Content | 50 mM NaCl | Decrease | -52.22% | |

| K+ Content | 50 mM NaCl | Increase | +13.38% |

| Na+/K+ Ratio | 50 mM NaCl | Decrease | -58.01% | |

Table 2: Effect of Pro-Ca on Photosynthesis and Antioxidant System under NaCl Stress

| Parameter | Stress Condition | Pro-Ca Effect | % Change vs. Stress Alone | Reference |

|---|---|---|---|---|

| Net Photosynthetic Rate (Pn) | 50 mmol·L−1 NaCl | Increase | +167.2% | |

| Stomatal Conductance (Gs) | 50 mmol·L−1 NaCl | Increase | +40.8% | |

| Transpiration Rate (Tr) | 50 mmol·L−1 NaCl | Increase | +29.0% | |

| MDA Content (Membrane Damage) | 50 mmol·L−1 NaCl | Decrease | -5.8% | |

| SOD Activity | 100 mM NaCl | Increase | +16.29% (leaves) | |

| APX Activity | 50 mmol·L−1 NaCl | Increase | +84.2% |

| Proline Content | 100 mM NaCl | Increase | +60.80% (leaves) | |

Drought Stress Response

Under drought conditions, Pro-Ca enhances plant tolerance by improving water balance and promoting antioxidant metabolism. In strawberry plants, Pro-Ca treatment was found to lower the leaf osmotic potential and reduce stomatal conductance, which helps conserve water.

Crosstalk in Plant Hormone Signal Transduction

Pro-Ca's primary inhibitory action sets off a chain of events that reverberates through the plant's interconnected hormone signaling network. This is particularly evident under stress, where a delicate hormonal balance is crucial for an appropriate defense response.

-

Gibberellin (GA) & Abscisic acid (ABA) : The reduction in active GAs by Pro-Ca often leads to a relative increase in the influence of ABA, a key hormone in mediating drought stress responses like stomatal closure. This shift in the GA/ABA ratio is a critical component of Pro-Ca's protective effect against drought.

-

Ethylene (ET) : The Pro-Ca-induced reduction in ethylene biosynthesis can be beneficial, as high levels of stress-induced ethylene can often lead to senescence and cell death.

-

Cytokinins (CK) : Transcriptome analyses of Pro-Ca treated rice under salt stress revealed the significant up-regulation of A-ARR genes, which are cytokinin-responsive and act as negative regulators of cytokinin signaling. This suggests that Pro-Ca actively modulates the cytokinin pathway to acclimate to stress.

-

Jasmonic Acid (JA) & Salicylic Acid (SA) : These two hormones are central to plant immunity against pathogens and insects. The antagonistic and synergistic interactions between SA and JA pathways are well-documented. Pro-Ca's impact on flavonoid biosynthesis and the production of phytoalexin-like compounds directly feeds into these defense pathways, enhancing biotic stress resistance.

Key Experimental Protocols

Quantification of Plant Hormones via HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard for accurate and sensitive quantification of multiple plant hormones from a single, crude plant extract.

Methodology:

-

Sample Preparation : Flash-freeze a minimum of 50 mg of fresh plant tissue in liquid nitrogen to halt metabolic activity. Homogenize the tissue to a fine powder.

-

Extraction : Extract hormones using a cold solvent, typically a mixture of 1-propanol, water, and concentrated HCl (e.g., 2:1:0.002 v/v/v). Spike the sample with a known quantity of deuterated internal standards for each hormone class to be analyzed. These standards correct for analyte loss during sample preparation and for matrix effects during analysis.

-

Phase Separation & Cleanup : After extraction and centrifugation, the supernatant is collected. For crude extracts, further cleanup using a solid-phase extraction (SPE) cartridge (e.g., Polymeric Reverse Phase) may be employed to remove interfering compounds. Condition and equilibrate the cartridge before loading the sample, wash with a weak solvent, and elute the hormones with a strong solvent like acetonitrile.

-

LC Separation : Dry the eluate and reconstitute it in a suitable mobile phase. Inject the sample into a reverse-phase HPLC system (e.g., C18 column). Use a gradient elution program with mobile phases such as water with 10 mM ammonium acetate and 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

MS/MS Detection : The HPLC eluent is introduced into a tandem mass spectrometer via an electrospray ionization (ESI) source. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each hormone, a specific precursor ion is selected and fragmented to produce a characteristic product ion. This parent-daughter ion transition is highly specific and allows for precise quantification even in complex matrices.

-

Quantification : Create a calibration curve using a series of known concentrations of authentic hormone standards. Quantify the endogenous hormones in the plant sample by comparing the peak area ratio of the endogenous hormone to its corresponding internal standard against the calibration curve.

Gene Expression Analysis via qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) is a sensitive technique used to measure the expression levels of specific genes involved in hormone signaling and stress response.

Methodology:

-

RNA Extraction : Isolate total RNA from plant tissue samples (control, stress-treated, Pro-Ca + stress-treated) using a suitable kit or protocol. It is critical to prevent RNA degradation by using RNase-free materials and working quickly on ice.

-

RNA Quality Control : Assess the quality and integrity of the extracted RNA. Measure concentration and purity (A260/A280 ratio) using a spectrophotometer. Check RNA integrity using capillary electrophoresis (e.g., Bio-Rad Experion or Agilent Bioanalyzer) to ensure there are no signs of degradation.

-

DNase Treatment : Treat the RNA samples with DNase I to remove any contaminating genomic DNA, which could otherwise be amplified and lead to inaccurate results.

-

cDNA Synthesis : Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design and Validation : Design specific primers for the target genes (e.g., genes in the GA, ABA, or ET signaling pathways) and for one or more stable reference (housekeeping) genes (e.g., Actin, Tubulin, Ubiquitin). Validate primer efficiency through a standard curve analysis.

-

qPCR Reaction : Set up the qPCR reaction using a SYBR Green or probe-based master mix, the synthesized cDNA, and the specific primers. Run the reaction in a real-time PCR cycler.

-

Data Analysis : The instrument measures fluorescence at each cycle. The cycle at which fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target template. Calculate the relative gene expression using a method like the 2-ΔΔCT method, which normalizes the expression of the target gene to the reference gene(s) and compares it across different treatments.

Conclusion and Future Perspectives

This compound is more than a simple growth retardant; it is a powerful tool for modulating plant physiology to enhance stress resilience. Its primary action as a 2-ODD inhibitor triggers a complex and beneficial reprogramming of the plant's hormonal network. By reducing levels of growth-promoting gibberellins and growth-inhibiting ethylene while simultaneously influencing abscisic acid, cytokinin, and defense-related pathways, Pro-Ca helps plants conserve resources, maintain ion homeostasis, and mount effective defenses against a variety of environmental challenges.

Future research should focus on dissecting the specific downstream targets of Pro-Ca within each hormone signaling pathway. Elucidating the transcription factors and signaling components that are modulated by Pro-Ca will provide a more complete picture of its mechanism. Furthermore, exploring the efficacy of Pro-Ca in a wider range of crop species and under combined stress scenarios (e.g., drought and heat) will be crucial for its practical application in developing climate-resilient agriculture.

References

- 1. This compound-CA: MODES OF ACTION OF A MULTIFUNCTIONAL PLANT BIOREGULATOR FOR FRUIT TREES | International Society for Horticultural Science [ishs.org]

- 2. Plant Growth Regulators - Gibberellins (GA) inhibitors - this compound [clinisciences.com]

- 3. Physiological and transcriptome analysis reveals that this compound-calcium promotes rice seedling’s development under salt stress by regulating antioxidant processes and photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Initial studies on Prohexadione degradation pathways in soil and water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial degradation pathways of Prohexadione in soil and water. This compound, a plant growth regulator, acts by inhibiting the biosynthesis of gibberellins.[1] Understanding its environmental fate is crucial for assessing its ecological impact. This document summarizes key quantitative data, details experimental protocols for its study, and visualizes its degradation pathways.

This compound Degradation Pathways

This compound is not expected to persist in the environment. Its primary route of dissipation in soil is through oxidative mineralization to carbon dioxide, driven by microbial activity.[2] In water, its degradation is influenced by both hydrolysis and photolysis. The degradation process is notably dependent on oxygen availability and pH, with accelerated breakdown occurring in aerobic and acidic conditions.

The initial and principal step in the degradation of this compound in both soil and water is the cleavage of the propionyl side chain. This reaction leads to the formation of the major metabolite, despropionyl-prohexadione. This metabolite is transient and undergoes further degradation. Subsequent steps involve the breakdown of the ring structure into smaller, naturally occurring organic acids, such as tricarballylic acid and glutaric acid, which are then ultimately mineralized to carbon dioxide.

Quantitative Degradation Data

The degradation rate of this compound is typically expressed as a half-life (DT50), which varies depending on environmental conditions. The following tables summarize the reported half-lives in soil and water.

Table 1: this compound Degradation Half-Life in Soil

| Condition | Half-Life (Days) | Reference |

| Aerobic Microbial Metabolism | 1.0 | [3] |

| Field Dissipation (Bare Ground) | 0.8 - 20 | [3] |

| Soil Photolysis | 32 | [3] |

Table 2: this compound Degradation Half-Life in Water

| Condition | pH | Half-Life (Days) | Reference |

| Hydrolysis | 5 | 4.4 | |

| Hydrolysis | 7 | 65 | |

| Aqueous Photolysis | 5 | 10 | |

| Aqueous Photolysis | 9 | 23 | |

| Anaerobic Aquatic Metabolism | - | 117 |

Experimental Protocols

The study of this compound degradation in soil and water typically follows standardized guidelines, such as the OECD Guideline 307 for aerobic and anaerobic transformation in soil. A general workflow for such a study is outlined below, followed by a detailed analytical method for quantification.

Aerobic and Anaerobic Transformation Study in Soil (Adapted from OECD 307)

This protocol outlines the key steps for assessing the degradation of this compound in soil under controlled laboratory conditions.

-

Test System:

-

Use fresh soil samples, characterized for properties such as pH, organic carbon content, texture, and microbial biomass.

-

For rate of transformation studies, at least three different soil types are recommended.

-

The moisture content of the soil is typically adjusted to 40-60% of its maximum water-holding capacity.

-

-

Test Substance Application:

-

Apply the technical grade active ingredient, typically 14C-labeled for pathway analysis and mass balance, to the soil samples.

-

The application rate should be relevant to the recommended field application rates.

-

-

Incubation:

-

Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C).

-

For aerobic studies, ensure a continuous supply of air. Volatile organic compounds and CO2 are trapped to monitor mineralization.

-

For anaerobic studies, after an initial aerobic phase to establish microbial activity, the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling and Analysis:

-

Collect replicate samples at appropriate time intervals over a period of up to 120 days.

-

Extract this compound and its metabolites from the soil using appropriate solvents.

-

Analyze the extracts to determine the concentration of the parent compound and its transformation products.

-

Analytical Method for this compound and Despropionyl-Prohexadione in Soil

The following is a summary of a validated analytical method (BASF Analytical Method No. D9607) for the determination of this compound and its primary metabolite, despropionyl-prohexadione, in soil.

-

Extraction:

-

Extract a 20g soil sample twice with 50 mL of 0.1N ammonium bicarbonate.

-

Shake the mixture at 50°C for 30 minutes.

-

Centrifuge the mixture and combine the supernatants.

-

-

Initial Cleanup and Separation:

-

Acidify the combined supernatant to pH 2.

-

Pass the acidified extract through a SAX (Strong Anion Exchange) Solid Phase Extraction (SPE) cartridge for initial cleanup.

-

The cleaned extract is then split into two equal portions for the separate analysis of this compound and despropionyl-prohexadione.

-

-

This compound Analysis:

-

Perform a liquid-liquid partition of the acidic supernatant with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in 1% acetic acid.

-

Analyze by High-Performance Liquid Chromatography with UV detection (HPLC-UV) at 274 nm.

-

-

Despropionyl-Prohexadione Analysis:

-

Further clean up the sample using two ENV+ SPE columns, first under basic conditions (pH 7-8) and then under acidic conditions (pH 2).

-

Elute the despropionyl-prohexadione from the second column.

-

Analyze by HPLC-UV at 260 nm.

-

-

Method Performance:

-

Limit of Quantitation (LOQ): 0.01 ppm for both this compound and despropionyl-prohexadione.

-

Limit of Detection (LOD): 0.005 ppm.

-

Average Recoveries: 90.1% for this compound and 71.3% for despropionyl-prohexadione.

-

This technical guide provides a foundational understanding of the initial degradation pathways of this compound in soil and water. The provided data and protocols can serve as a valuable resource for researchers and scientists in the fields of environmental chemistry, drug development, and regulatory affairs. Further research into the kinetics and mechanisms of the secondary degradation products would provide an even more complete environmental fate profile.

References

Prohexadione's Influence on Secondary Metabolite Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prohexadione and its calcium salt, this compound-calcium (Pro-Ca), are potent plant growth regulators with a well-documented impact on various physiological processes, including the biosynthesis of secondary metabolites. This technical guide provides an in-depth exploration of the discovery and mechanisms of this compound's effects, with a particular focus on its influence on flavonoid and other phenolic compound pathways. This compound acts as a structural mimic of 2-oxoglutarate, a co-substrate for a class of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs). By competitively inhibiting these enzymes, this compound modulates critical steps in the biosynthesis of gibberellins, flavonoids, and ethylene. This guide synthesizes key findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows to support further research and application in drug development and agriculture.

Mechanism of Action: Inhibition of 2-Oxoglutarate-Dependent Dioxygenases

This compound's primary mode of action is its ability to function as a structural analog of 2-oxoglutaric acid. This allows it to competitively inhibit 2-oxoglutarate-dependent dioxygenases (2-ODDs), a large family of non-heme iron-containing enzymes that catalyze a variety of oxidation reactions.[1][2] These enzymes are crucial for several metabolic pathways in plants.

The key 2-ODDs affected by this compound include:

-

GA₂₀ 3β-hydroxylase: An enzyme in the late stages of gibberellin (GA) biosynthesis. Inhibition of this enzyme leads to reduced levels of growth-active GAs, resulting in the characteristic growth retardant effects of this compound.[1][2]

-

Flavanone 3-hydroxylase (F3H): A critical enzyme in the flavonoid biosynthesis pathway that converts flavanones into dihydroflavonols. Inhibition of F3H redirects the metabolic flow, leading to altered flavonoid profiles.[1]

-

Aminocyclopropanecarboxylic acid oxidase (ACO): An enzyme involved in the final step of ethylene biosynthesis. This compound's structural similarity to the ACO co-substrate, ascorbic acid, leads to reduced ethylene production.

Figure 1: General mechanism of this compound as a 2-ODD inhibitor.

Effects on Secondary Metabolite Pathways

This compound's inhibition of 2-ODDs leads to significant alterations in the profiles of various secondary metabolites, most notably flavonoids.

Flavonoid Biosynthesis

The flavonoid biosynthesis pathway is a well-characterized route for the production of a diverse array of phenolic compounds, including flavonols, anthocyanins, and flavan-3-ols. This compound's primary target in this pathway is Flavanone 3-hydroxylase (F3H).

-

Inhibition of F3H: By blocking F3H, this compound prevents the conversion of flavanones (e.g., naringenin, eriodictyol) to dihydroflavonols (e.g., dihydrokaempferol, dihydroquercetin). This leads to a decrease in the downstream products that rely on dihydroflavonols as precursors, such as flavonols (e.g., kaempferol, quercetin) and anthocyanins (e.g., cyanidin, delphinidin).

-

Accumulation of Flavanones: A direct consequence of F3H inhibition is the accumulation of flavanones in plant tissues.

-

Induction of 3-Deoxyflavonoids: The buildup of flavanones can lead to their redirection into an alternative pathway, resulting in the synthesis of 3-deoxyflavonoids like luteoforol. These compounds often possess phytoalexin-like properties, contributing to enhanced disease resistance in treated plants.

Figure 2: this compound's effect on the flavonoid biosynthesis pathway.

Quantitative Data on this compound's Effects

The application of this compound-calcium leads to measurable changes in plant morphology and the concentration of secondary metabolites. The following tables summarize quantitative data from various studies.

Table 1: Effect of this compound-Calcium on Plant Growth Parameters

| Plant Species | Treatment (mg L⁻¹) | Parameter | % Reduction vs. Control | Reference |

| Eggplant (Solanum melongena) | 50 | Shoot Height | 27% | |

| 100 | Shoot Height | 32% | ||

| 150 | Shoot Height | 38% | ||

| Roselle (Hibiscus sabdariffa) | 100 | Plant Height | 21% | |

| 200 | Plant Height | 24.8% | ||

| 300 | Plant Height | 22.5% (vs. 100 mg L⁻¹) | ||

| Pepper (Capsicum annuum) | 100-300 | Plant Height | 22.67-30.82% | |

| 250 | Stem Diameter | 2.85-5.49% | ||

| 300 | Stem Diameter | 5.08-11.17% | ||

| Strawberry (Fragaria × ananassa) | 200 (drench) | Petiole Length | Significant reduction |

Table 2: Effect of this compound-Calcium on Secondary Metabolite Content

| Plant Species | Treatment | Analyte | Change vs. Control | Reference |

| Apple (Malus domestica) | Pro-Ca application | Catechin | Significant decrease | |

| Epicatechin | Significant decrease | |||

| Rutin | Significant decrease | |||

| Phloridzin | Significant decrease | |||

| Hydroxycinnamic acids | Significant increase | |||

| Total Phenolics (leaves) | ~23% increase | |||

| Total Phenolics (fruit) | Significant decrease | |||

| Grape (Vitis vinifera) | 250 mg L⁻¹ | Total Anthocyanins | Increased | |

| Total Phenols | Increased | |||

| Roselle (Hibiscus sabdariffa) | 100-200 mg L⁻¹ | Anthocyanin Content | Increased | |

| Petunia (Petunia x hybrida) | Pro-Ca application | Anthocyanin Content | Faded flower color | |

| Mexican Petunia (Ruellia simplex) | Not specified | Total Anthocyanins (Purple Flower) | 86.3 ± 3.4 mg g⁻¹ dry wt | |

| Total Anthocyanins (Pink Flower) | 26.1 ± 6.6 mg g⁻¹ dry wt |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on secondary metabolite pathways.

Flavonoid Extraction and HPLC-DAD Analysis

This protocol outlines a general procedure for the extraction and quantification of flavonoids from plant tissues using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Materials:

-

Plant tissue (fresh, frozen, or freeze-dried)

-

Liquid nitrogen

-

Extraction solvent (e.g., 80% methanol with 1% HCl)

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC system with DAD

-

C18 reverse-phase column

-

Mobile phase A: 0.2% formic acid in water

-

Mobile phase B: Methanol or acetonitrile

-

Flavonoid standards (e.g., quercetin, kaempferol, cyanidin-3-glucoside)

Procedure:

-

Sample Preparation:

-

Homogenize a known weight of plant tissue (e.g., 1 g fresh weight) to a fine powder in liquid nitrogen using a mortar and pestle.

-

Transfer the powdered tissue to a centrifuge tube.

-

-

Extraction:

-

Add the extraction solvent to the sample (e.g., 10 mL per gram of tissue).

-

Vortex the mixture thoroughly.

-

Sonciate the sample for 30 minutes in an ultrasonic bath.

-

Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Filtration:

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC-DAD Analysis:

-

Inject the filtered extract into the HPLC system.

-

Separate the flavonoids using a C18 column with a gradient elution program. An example gradient is as follows: 0-10 min, 15-30% B; 10-45 min, 30-50% B; 45-50 min, 50-80% B; 50-55 min, 80-95% B; 55-60 min, 100% B.

-

Monitor the eluate with the DAD at specific wavelengths for different flavonoid classes (e.g., 280 nm for flavan-3-ols, 350 nm for flavonols, 520 nm for anthocyanins).

-

Identify and quantify the flavonoids by comparing their retention times and UV-Vis spectra with those of authentic standards.

-

Gene Expression Analysis by qRT-PCR

This protocol describes the analysis of the expression of flavonoid biosynthesis genes in response to this compound treatment using quantitative real-time PCR (qRT-PCR).

Materials:

-

Plant tissue treated with this compound and control tissue

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target genes (e.g., CHS, CHI, F3H, DFR, ANS) and a reference gene (e.g., Actin, Ubiquitin)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Harvest plant tissue at desired time points after this compound treatment and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

-

DNase Treatment:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit with oligo(dT) or random primers.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for a specific gene, and the diluted cDNA template.

-

Perform the qPCR reaction in a real-time PCR system with a typical thermal cycling profile: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min).

-

Include no-template controls and no-reverse-transcription controls to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

-

Experimental Workflow Visualization

Figure 3: Workflow for investigating this compound's effects.

Conclusion and Future Directions

The discovery of this compound's effects on secondary metabolite pathways has provided valuable insights into the regulation of plant metabolism and has opened up new avenues for agricultural and pharmaceutical applications. Its ability to modulate the flavonoid pathway, leading to the accumulation of phytoalexin-like compounds, is of particular interest for developing novel strategies for crop protection. For drug development professionals, understanding how small molecules can selectively inhibit enzyme families like the 2-ODDs offers a model for designing new therapeutic agents.

Future research should focus on:

-

Elucidating the precise regulatory networks that are activated in response to this compound-induced changes in flavonoid metabolism.

-

Exploring the potential of this compound and similar compounds to enhance the production of specific high-value secondary metabolites in medicinal plants and cell cultures.

-

Investigating the broader effects of this compound on other 2-ODD-mediated pathways to identify potential off-target effects and new applications.

This technical guide provides a comprehensive overview of the current understanding of this compound's impact on secondary metabolite pathways. The provided data, protocols, and visualizations are intended to serve as a valuable resource for researchers and professionals working to harness the potential of this and other plant bioregulators.

References

Methodological & Application

Application Notes: Analysis of Prohexadione Residues in Apples by HPLC-UVD

Application Note: Quantification of Prohexadione in Plant Tissues by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of prohexadione in various plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, often used as its calcium salt, is a plant growth regulator that inhibits the biosynthesis of gibberellins, leading to reduced vegetative growth.[1] Monitoring its residue levels in agricultural products is crucial for ensuring food safety and regulatory compliance. The described protocol provides detailed procedures for sample extraction, cleanup, and LC-MS/MS analysis, making it suitable for researchers, scientists, and professionals in drug development and food safety.

Introduction

This compound-calcium is widely applied in agriculture to control shoot growth in various crops, including fruits and cereals.[1][2] Its mode of action involves blocking specific stages in the biosynthesis of active gibberellins.[1] Due to its application directly on crops, sensitive and specific analytical methods are required to quantify its residues in plant matrices. LC-MS/MS offers excellent selectivity and sensitivity for the detection of trace levels of pesticides and plant growth regulators. This protocol is based on established methodologies and provides a comprehensive workflow for the accurate determination of this compound.[3]

Experimental Protocol

Sample Preparation

A reliable method for extracting this compound from plant tissues involves an extraction with an acidic aqueous solution followed by a solid-phase extraction (SPE) cleanup.

Materials:

-

Homogenized plant tissue (e.g., fruit, leaves, stems)

-

Extraction Solution: 0.1% Formic acid in water

-

Methanol

-

Elution Solution: 10% Formic acid in Methanol

-

PAX (Polymer Anion Exchange) SPE cartridges

-

Centrifuge and centrifuge tubes

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Extraction:

-

Weigh 5 g of homogenized plant tissue into a 50 mL centrifuge tube.

-

Add 20 mL of 0.1% formic acid in water.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a PAX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the collected supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove interfering matrix components.

-

Elute the this compound from the cartridge with 10 mL of 10% formic acid in methanol.

-

Collect the eluate.

-

-

Final Sample Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex to dissolve the residue.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

-

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

| Parameter | Value |

| Column | HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent C18 column |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-7 min: 90% B; 7.1-10 min: 10% B |

MS/MS Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 2.5 kV |

| Desolvation Temp. | 600°C |

| Desolvation Gas Flow | 1000 L/hr |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | This compound (Quantifier): m/z 211.4 → 167.5This compound (Qualifier): m/z 211.4 → 123.5 |

| Collision Energy | Optimized for the specific instrument, typically 10-20 eV |

Quantitative Data Summary

The following tables summarize the quantitative performance of similar methods for this compound analysis in various plant matrices.

Table 1: Method Validation Parameters for this compound Quantification.

| Matrix | Linearity Range (mg/kg) | LOD (mg/kg) | LOQ (mg/kg) | Reference |

| Chinese Cabbage, Apple | 0.02 - 2.5 | 0.005 | 0.02 | |

| Rice | 0.05 - 1.00 | - | 0.05 | |

| Citrus | 0.05 - 1.00 | - | 0.01 |

Table 2: Recovery and Precision Data for this compound.

| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |

| Chinese Cabbage, Apple | 0.02, 0.1, 1.0 | 84.1 - 94.1 | 2.4 - 6.9 | |

| Rice | 0.05, 0.50 | 95 - 105 | 0.8 - 12 | |

| Citrus | 0.05, 0.50, 1.00 | 95 - 105 | 0.8 - 12 |

Visualizations

The following diagrams illustrate the key workflows in this protocol.

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Simplified mode of action of this compound-Calcium.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in diverse plant tissues. The sample preparation protocol, incorporating a straightforward extraction and effective SPE cleanup, ensures minimal matrix effects and high recovery rates. This method is well-suited for routine monitoring of this compound residues in agricultural products, contributing to food safety and regulatory oversight.

References

- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 2. Residues and Dietary Risk Assessment of this compound-Ca and Uniconazole in Oryza sativa L. and Citrus reticulata Blanco by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An analytical method for this compound in Chinese cabbage and apple - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimal Prohexadione-Calcium Concentration for Corn Seedling Growth Control: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Prohexadione-calcium (Pro-Ca) for the effective growth control of corn seedlings. The following protocols and data are synthesized from peer-reviewed research to ensure accuracy and reproducibility in a research and development setting.

Introduction

This compound-calcium is a plant growth regulator that effectively mitigates excessive vegetative growth in various plant species. In corn seedlings, particularly those grown in controlled environments such as greenhouses, overgrowth can lead to weak stems and reduced viability. Pro-Ca addresses this by inhibiting the biosynthesis of active gibberellins, resulting in a more compact and robust seedling phenotype. This is particularly beneficial for producing sturdy seedlings for transplantation or for experimental purposes where uniform plant size is critical.

Mechanism of Action: Gibberellin Biosynthesis Inhibition

This compound-calcium functions as a structural mimic of 2-oxoglutaric acid, a co-substrate for several dioxygenase enzymes involved in plant metabolic pathways.[1] Specifically, it inhibits the late stages of gibberellin (GA) biosynthesis. The primary target is the enzyme 3β-hydroxylase (GA20 3-oxidase), which is responsible for the conversion of inactive GA precursors (e.g., GA₂₀) into biologically active forms (e.g., GA₁).[1] By blocking this crucial step, Pro-Ca reduces the endogenous levels of growth-promoting gibberellins, leading to attenuated stem elongation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound-calcium on various growth parameters of sweet corn seedlings (hybrid 'Geumdang' and inbred line 'PNS42w') seven days after a single foliar application at the one-leaf stage.[2]

Table 1: Effect of this compound-Calcium on Seedling Height and Internode Length [2]

| Concentration (ppm) | Corn Variety | Seedling Height (cm) | First Internode Length (cm) | Second Internode Length (cm) |

| 0 (Control) | Geumdang (Hybrid) | 28.6 ± 2.7 | 3.2 ± 0.3 | 3.5 ± 0.4 |

| 15 | Geumdang (Hybrid) | 20.1 ± 1.5 | 2.1 ± 0.2 | 1.8 ± 0.2 |

| 21 | Geumdang (Hybrid) | 18.9 ± 1.2 | 1.9 ± 0.1 | 1.3 ± 0.1 |

| 0 (Control) | PNS42w (Inbred) | 25.5 ± 2.1 | 2.9 ± 0.2 | 3.1 ± 0.3 |

| 15 | PNS42w (Inbred) | 17.5 ± 1.8 | 1.5 ± 0.2 | 0.9 ± 0.1 |

| 21 | PNS42w (Inbred) | 16.2 ± 1.3 | 1.3 ± 0.1 | 0.5 ± 0.1 |

Table 2: Effect of this compound-Calcium on Shoot and Root Biomass [2]

| Concentration (ppm) | Corn Variety | Shoot Fresh Weight (g) | Root Fresh Weight (g) | Shoot Dry Weight (g) | Root Dry Weight (g) |

| 0 (Control) | Geumdang (Hybrid) | 1.23 ± 0.11 | 0.61 ± 0.07 | 0.12 ± 0.01 | 0.05 ± 0.01 |

| 2 | Geumdang (Hybrid) | 0.94 ± 0.09 | 0.75 ± 0.08 | 0.08 ± 0.01 | 0.07 ± 0.01 |

| 15 | Geumdang (Hybrid) | Not Reported | Not Reported | Not Reported | Not Reported |

Table 3: Effect of this compound-Calcium on Root-to-Shoot Ratio

| Concentration (ppm) | Corn Variety | Fresh Weight Root/Shoot Ratio (%) | Dry Weight Root/Shoot Ratio (%) |

| 0 (Control) | Geumdang (Hybrid) | ~50 | ~42 |

| 2 | Geumdang (Hybrid) | 59.7 | 55.0 |

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for greenhouse experiments.

Preparation of this compound-Calcium Stock and Working Solutions

Materials:

-

This compound-calcium (analytical grade or a commercial formulation with known active ingredient concentration)

-

Distilled or deionized water

-

Magnetic stirrer and stir bar

-

Volumetric flasks

-

Analytical balance

Protocol:

-

Calculate the required mass of Pro-Ca: To prepare a stock solution (e.g., 1000 ppm), use the formula: Mass (mg) = Desired Concentration (ppm or mg/L) x Volume (L)

-

Dissolve Pro-Ca: Accurately weigh the calculated amount of Pro-Ca and add it to a beaker with a portion of the final volume of distilled water. Place the beaker on a magnetic stirrer and stir until the Pro-Ca is completely dissolved.

-

Prepare Stock Solution: Transfer the dissolved Pro-Ca solution to a volumetric flask and bring it to the final volume with distilled water. Mix thoroughly.

-

Prepare Working Solution (15 ppm): To prepare a 15 ppm working solution from a 1000 ppm stock solution, use the formula: C₁V₁ = C₂V₂ (1000 ppm)(V₁) = (15 ppm)(Desired Final Volume) Calculate V₁ and add this volume of the stock solution to a volumetric flask. Bring to the final volume with distilled water and mix well.

Corn Seedling Growth and Treatment Application

Materials:

-

Corn seeds (e.g., sweet corn hybrid 'Geumdang' or inbred 'PNS42w')

-

Plug trays (e.g., 162-plug)

-

Appropriate soilless growing medium (e.g., Pro-Mix BX)

-

Greenhouse with controlled temperature (20-30°C) and humidity (60-70%)

-

Handheld sprayer with a fine mist nozzle

-

15 ppm this compound-calcium working solution

-

Control solution (distilled water)

Protocol:

-

Seed Sowing and Germination:

-

Fill plug trays with a suitable soilless growing medium.

-

Sow one corn seed per cell at a depth of approximately 1.5-2.5 cm.

-

Water the trays to maintain soil humidity at around 70-80%.

-

Place the trays in a greenhouse with a temperature range of 20-30°C and humidity of 60-70%.

-

-

Treatment Application:

-

At the one-leaf stage of the corn seedlings, prepare the 15 ppm Pro-Ca working solution and a control solution (distilled water).

-

Using a handheld sprayer, apply the solutions as a foliar spray until the leaves are uniformly covered but not to the point of runoff. A typical application rate is approximately 50 mL per 162-plug tray.

-

Ensure that the control group is sprayed with distilled water in the same manner.

-

-

Post-Application Growth and Data Collection:

-

Return the treated and control trays to the greenhouse and maintain the same environmental conditions.

-

After 7 days, randomly select a representative sample of seedlings from each treatment group for measurement.

-

Carefully remove the seedlings from the plug tray cells and wash the roots to remove the growing medium.

-

Measure the seedling height (from the soil line to the tip of the longest leaf), and the lengths of the first and second internodes.

-

Separate the shoots and roots and measure their fresh weights.

-

To determine the dry weight, place the shoot and root samples in a drying oven at a suitable temperature (e.g., 70°C) until a constant weight is achieved.

-

Safety Precautions and Tank Mixing

Safety:

-

Always consult the Safety Data Sheet (SDS) for this compound-calcium before handling.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

In case of contact with skin or eyes, rinse thoroughly with water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

-

Handle the powder in a well-ventilated area or under a fume hood to avoid inhalation of dust.

Tank Mixing:

-

This compound-calcium may be tank-mixed with other agrochemicals, but compatibility should always be verified.

-

Always read the labels of all products to be tank-mixed for any prohibitions or specific instructions.

-

A "jar test" is recommended before mixing large quantities. This involves mixing small, proportional amounts of the products in a clear jar to observe for any signs of incompatibility, such as the formation of precipitates, gels, or separation.

-

The general order for tank mixing is to fill the tank with half of the required water, start agitation, and then add products in the following sequence: water-dispersible granules (like many Pro-Ca formulations), wettable powders, flowables, emulsifiable concentrates, and finally solutions.

Concluding Remarks